molecular formula C10H15ClN2O2 B12313254 N-[3-(Aminomethyl)phenyl]-2-methoxyacetamide hydrochloride

N-[3-(Aminomethyl)phenyl]-2-methoxyacetamide hydrochloride

Cat. No.: B12313254
M. Wt: 230.69 g/mol
InChI Key: YASUMMCCKKKUNT-UHFFFAOYSA-N
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Description

N-[3-(Aminomethyl)phenyl]-2-methoxyacetamide hydrochloride is an acetamide derivative characterized by a methoxy group at the C2 position of the acetamide moiety and an aminomethyl substituent at the meta position of the phenyl ring. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for laboratory research. Its molecular formula is C₁₁H₁₅ClN₂O₂, with a molecular weight of 234.68 g/mol .

Properties

Molecular Formula

C10H15ClN2O2

Molecular Weight

230.69 g/mol

IUPAC Name

N-[3-(aminomethyl)phenyl]-2-methoxyacetamide;hydrochloride

InChI

InChI=1S/C10H14N2O2.ClH/c1-14-7-10(13)12-9-4-2-3-8(5-9)6-11;/h2-5H,6-7,11H2,1H3,(H,12,13);1H

InChI Key

YASUMMCCKKKUNT-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1=CC=CC(=C1)CN.Cl

Origin of Product

United States

Preparation Methods

TBTU-Mediated Coupling

A widely used method involves the carbodiimide-based reagent TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate). As described in, TBTU activates the carboxylic acid (2-methoxyacetic acid) in the presence of DIPEA (N,N-diisopropylethylamine) and DMA (dimethylacetamide). The general procedure involves:

  • Dissolving 3-nitroaniline (1.0 eq), 2-methoxyacetic acid (1.5 eq), and DIPEA (2.5 eq) in DMA.
  • Adding TBTU (1.6 eq) and stirring at room temperature for 24 hours.
  • Purifying the intermediate N-(3-nitrophenyl)-2-methoxyacetamide via mass-directed preparative HPLC.

This method achieves high yields (>80%) and is scalable for industrial applications.

Direct Amidation Using B(OCH₂CF₃)₃

Boron-based reagents, such as B(OCH₂CF₃)₃, enable direct amidation without pre-activation of the carboxylic acid. As reported in, the reaction proceeds under mild conditions:

  • Mixing 3-nitroaniline (1.0 eq), 2-methoxyacetic acid (1.0 eq), and B(OCH₂CF₃)₃ (2.0 eq) in acetonitrile.
  • Heating at 80°C for 5–24 hours.
  • Isolating the product via solid-phase workup using Amberlyst resins, avoiding aqueous purification.

This method is notable for its operational simplicity and low racemization risk, making it suitable for chiral substrates.

EDCI/DMAP Coupling

Ethylcarbodiimide (EDCI) paired with 4-dimethylaminopyridine (DMAP) is another effective system. As demonstrated in, the protocol includes:

  • Combining 3-nitroaniline (1.0 eq), 2-methoxyacetic acid (1.2 eq), EDCI (1.5 eq), and DMAP (0.1 eq) in dichloromethane.
  • Stirring at room temperature for 12 hours.
  • Filtering and concentrating the mixture to obtain the crude amide, which is further purified by recrystallization.

This approach is cost-effective and yields >75% product, though it requires careful pH control during workup.

Nitro Group Reduction to Amine

The intermediate N-(3-nitrophenyl)-2-methoxyacetamide undergoes catalytic hydrogenation to introduce the primary amine.

Palladium-Catalyzed Hydrogenation

A standard method involves hydrogen gas and palladium on carbon (Pd/C) as a catalyst:

  • Dissolving N-(3-nitrophenyl)-2-methoxyacetamide in methanol.
  • Adding 10% Pd/C (0.1 eq) and stirring under H₂ (1–5 bar) at 25–35°C for 12 hours.
  • Filtering the catalyst and concentrating the solution to isolate N-(3-aminophenyl)-2-methoxyacetamide.

Yields exceed 90% with minimal over-reduction by-products.

Transfer Hydrogenation

For substrates sensitive to high-pressure H₂, ammonium formate serves as a hydrogen donor:

  • Mixing the nitro compound with ammonium formate (5.0 eq) and Pd/C in ethanol.
  • Refluxing at 70°C for 6 hours.
  • Isolating the amine via extraction with ethyl acetate and aqueous HCl wash.

This method is milder but slightly less efficient (yields ~85%).

Hydrochloride Salt Formation

The final step involves protonation of the free base with hydrochloric acid.

Aqueous HCl Treatment

  • Dissolving N-(3-aminophenyl)-2-methoxyacetamide in anhydrous ethanol.
  • Adding concentrated HCl (1.1 eq) dropwise at 0–5°C.
  • Filtering the precipitate and drying under vacuum to obtain the hydrochloride salt.

The product is typically isolated as a hydrate (C₉H₁₃ClN₂O₂·H₂O) with >99% purity.

Gas-Phase HCl Exposure

For hygroscopic substrates:

  • Suspending the free base in diethyl ether.
  • Bubbling HCl gas through the solution until precipitation is complete.
  • Collecting the crystals via vacuum filtration.

This method avoids aqueous solvents, reducing hydrolysis risks.

Comparative Analysis of Methods

Parameter TBTU Coupling B(OCH₂CF₃)₃ EDCI/DMAP
Yield 80–85% 75–80% 70–75%
Reaction Time 24 h 5–24 h 12 h
Purification HPLC Resin filtration Recrystallization
Scalability High Moderate High
Cost $$$ $$ $

Challenges and Optimization

  • Nitro Reduction Selectivity : Over-reduction of the amide group is rare but possible with prolonged hydrogenation. Using Pd/C at low pressures (1–3 bar) mitigates this risk.
  • Amide Hydrolysis : Acidic conditions during HCl treatment may hydrolyze the amide. Maintaining low temperatures (0–5°C) and avoiding excess HCl are critical.
  • Solvent Choice : Polar aprotic solvents (e.g., DMA, acetonitrile) enhance coupling efficiency but require thorough removal to prevent contamination in the final API.

Chemical Reactions Analysis

Types of Reactions: N-[3-(aminomethyl)phenyl]-2-methoxyacetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Imines or nitriles.

    Reduction: Secondary amines.

    Substitution: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

N-[3-(aminomethyl)phenyl]-2-methoxyacetamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[3-(aminomethyl)phenyl]-2-methoxyacetamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The methoxyacetamide moiety may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

The structural and functional diversity of acetamide derivatives allows for tailored physicochemical and biological properties. Below is a detailed comparison of N-[3-(Aminomethyl)phenyl]-2-methoxyacetamide hydrochloride with its closest analogs:

Structural Analogs and Their Properties

Table 1: Key Structural and Functional Comparisons
Compound Name CAS Molecular Formula Molecular Weight Key Substituents Notable Properties
N-[3-(Aminomethyl)phenyl]-2-methoxyacetamide HCl - C₁₁H₁₅ClN₂O₂ 234.68 3-aminomethyl, 2-methoxy Hydrate form; lab use
N-(4-(Aminomethyl)phenyl)acetamide HCl 25027-73-0 C₉H₁₁ClN₂O 198.65 4-aminomethyl High structural similarity (0.97)
N-(3-(Aminomethyl)phenyl)-N-methylacetamide HCl 849020-90-2 C₁₀H₁₃ClN₂O 212.67 3-aminomethyl, N-methyl Increased lipophilicity; 95% purity
N-(3-ethynylphenyl)-2-(methylamino)acetamide HCl 1193389-81-9 C₁₁H₁₃ClN₂O 224.69 3-ethynyl, 2-methylamino Ethynyl group enables click chemistry
2-[4-(2-Aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide HCl 1197727-00-6 C₁₇H₂₁ClN₂O₂ 320.82 4-(2-aminoethyl)phenoxy, 3-methylphenyl Bulky substituent; potential CNS activity

Key Differences and Implications

Substituent Position: The meta-aminomethyl group in the target compound contrasts with the para-aminomethyl group in CAS 25027-73-0.

Functional Group Modifications :

  • N-Methylation (CAS 849020-90-2) increases lipophilicity, which may enhance blood-brain barrier penetration compared to the target compound’s hydrophilic methoxy group .
  • The ethynyl group in CAS 1193389-81-9 introduces alkyne functionality, enabling click chemistry for bioconjugation .

Hydrogen Bonding and Solubility: The methoxy group in the target compound improves water solubility compared to analogs with halogenated (e.g., dichlorophenyl in ) or bulky substituents (e.g., phenoxy in ).

Crystallinity :

  • Substituents like dichlorophenyl (e.g., in ) create steric hindrance, leading to varied dihedral angles (44.5°–77.5°) and crystal packing. The target compound’s simpler structure may favor more predictable crystallization .

Biological Activity

N-[3-(Aminomethyl)phenyl]-2-methoxyacetamide hydrochloride is a compound of significant interest in the fields of medicinal chemistry and biochemistry. Its unique structure, characterized by an aminomethyl group attached to a phenyl ring and a methoxyacetamide moiety, positions it as a versatile agent in various biological applications. This article delves into the biological activities, potential therapeutic applications, and relevant research findings associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C10H14N2O2
  • Molecular Weight : 194.23 g/mol
  • Key Functional Groups :
    • Aminomethyl group
    • Methoxyacetamide moiety
    • Hydrochloride salt form enhances solubility

The structural features of this compound contribute to its reactivity and interaction with biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The mechanism involves:

  • Hydrogen Bonding : The aminomethyl group can form hydrogen bonds with active sites on proteins, influencing their function.
  • Electrostatic Interactions : These interactions may modulate enzyme activity, potentially leading to changes in metabolic pathways.
  • Increased Solubility : The methoxyacetamide moiety enhances solubility, facilitating cellular uptake and distribution.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, making it a useful biochemical probe in proteomics research.
  • Receptor Interactions : It has been reported to selectively bind to certain receptors, suggesting potential applications in drug design.
  • Anti-inflammatory Effects : Preliminary investigations suggest that it may possess anti-inflammatory properties, which could be beneficial in treating various inflammatory conditions.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is valuable to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
N-(3-Aminophenyl)-2-methoxyacetamideC10H13N2O2Lacks additional methyl group; similar reactivity.
N-(3-Aminobenzyl)-acetamideC9H12N2ODifferent substituent on benzene ring; potential variations in biological activity.
N-(4-Methoxyphenyl)-acetamideC9H11NO3Methoxy group at a different position; may exhibit different pharmacological effects.

This comparison illustrates how the specific arrangement of functional groups in this compound confers unique biological activities not observed in other similar compounds.

Case Studies and Research Findings

  • Proteomics Applications : In proteomics studies, this compound has been utilized to investigate protein interactions and enzyme activities. Its ability to modify protein function makes it valuable for understanding biochemical pathways.
  • Therapeutic Potential : Research exploring its therapeutic properties has indicated potential anti-inflammatory effects, which could be harnessed for treating conditions such as arthritis or other inflammatory diseases.
  • Enzyme Interaction Studies : Interaction assays have demonstrated that this compound can selectively inhibit certain enzymes, providing insights into its role as a biochemical probe.

Q & A

Q. What are the recommended synthetic routes for N-[3-(Aminomethyl)phenyl]-2-methoxyacetamide hydrochloride, and how can reaction yields be optimized?

Synthesis typically involves coupling reactions between aminomethylphenyl derivatives and methoxyacetamide precursors. For example, acylation of 3-(aminomethyl)aniline with 2-methoxyacetyl chloride in anhydrous conditions, followed by hydrochloride salt formation. Key steps include:

  • Use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxylic acids .
  • Purification via recrystallization or column chromatography to isolate the hydrochloride salt.
  • Optimization of reaction time, temperature, and stoichiometry (e.g., 1.2:1 molar ratio of acyl chloride to amine) to achieve yields >90% .

Q. How should researchers validate the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): Confirm the presence of the methoxy group (δ ~3.3 ppm for OCH₃) and aminomethyl protons (δ ~4.0 ppm for -CH₂NH₂) in ¹H NMR. ¹³C NMR should show carbonyl (C=O) at ~170 ppm .
  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to verify purity >95% .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., calculated [M+H]⁺ = 243.1128; observed = 243.1129) .

Q. What are the critical storage conditions to ensure compound stability?

  • Store as a lyophilized solid at -20°C in airtight, light-protected vials.
  • For aqueous solutions, use phosphate-buffered saline (PBS, pH 7.4) and avoid repeated freeze-thaw cycles to prevent hydrolysis of the acetamide group .

Advanced Research Questions

Q. What advanced analytical techniques can elucidate interactions between this compound and biological targets (e.g., enzymes or receptors)?

  • Surface Plasmon Resonance (SPR): Immobilize the compound on gold sensor chips (e.g., TFGAs) functionalized with MUA/MCH self-assembled monolayers to measure binding kinetics (ka, kd) with proteins like MMP3 or IL-6 .
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry by titrating the compound into a protein solution .

Q. How can structure-activity relationship (SAR) studies be designed to improve pharmacological properties of derivatives?

  • Core Modifications: Replace the methoxy group with ethoxy or halogen substituents to assess steric/electronic effects on target binding .
  • Side-Chain Variations: Introduce methyl or fluorine groups at the phenyl ring’s para position to enhance metabolic stability .
  • In Silico Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with kallikrein-related peptidases or other enzymes .

Q. How should researchers resolve contradictions in reported synthesis yields or analytical data?

  • Cross-Validation: Replicate protocols using identical reagents (e.g., TCEP for disulfide reduction ) and compare NMR/HPLC results.
  • Batch Analysis: Test multiple synthesis batches to identify variability sources (e.g., humidity-sensitive intermediates).
  • Collaborative Studies: Compare data with independent labs using standardized reference compounds (e.g., Proteintech IL-6 ).

Methodological Notes

  • For biological assays, use recombinant proteins (e.g., R&D Systems MMP3 ) to ensure reproducibility.

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